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Introduction
Sialyl-LewisX (sLeX) is a crucial tetrasaccharide carbohydrate determinant (Neu5Acα2-

3Galβ1-4[Fucα1-3]GlcNAc-R) that functions as a primary ligand for the selectin family of

adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a critical initiating

step in the inflammatory cascade, mediating the tethering and rolling of leukocytes on the

surface of activated endothelial cells, a prerequisite for their subsequent firm adhesion and

extravasation to sites of inflammation.[1][2] The development of mouse models deficient in

sLeX is therefore an invaluable tool for studying the mechanisms of inflammation, lymphocyte

homing, and for evaluating novel anti-inflammatory therapeutics.

This document provides a detailed protocol for the generation of sLeX knockout mice by

targeting the key enzymes responsible for its synthesis and outlines methods for their

phenotypic characterization.
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Sialyl-LewisX is not the product of a single gene. Its biosynthesis requires the sequential

action of several glycosyltransferases. The final and essential step, the addition of a fucose

residue in an α1,3 linkage, is catalyzed by fucosyltransferases. In mice, two specific enzymes,

Fucosyltransferase-IV (FucT-IV) and Fucosyltransferase-VII (FucT-VII), collaboratively control

the synthesis of functional selectin ligands.[3] While single knockouts of either Fut4 or Fut7

result in significant adhesion defects, mice with a double knockout (DKO) of both Fut4 and Fut7

are completely deficient in selectin-mediated leukocyte rolling and exhibit a profound anti-

inflammatory phenotype.[3][4]

Therefore, the most robust strategy for creating an sLeX-deficient mouse model is the

simultaneous knockout of both the Fut4 and Fut7 genes using CRISPR/Cas9 technology.

Key Signaling and Experimental Workflows
Sialyl-LewisX Mediated Leukocyte Adhesion Cascade
The following diagram illustrates the multi-step process of leukocyte extravasation from the

bloodstream into tissues, a process initiated by the binding of sLeX to selectins.
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Caption: The leukocyte adhesion cascade initiated by sLeX-selectin binding.

Workflow for Generating Fut4/Fut7 DKO Mice via
CRISPR-Cas9
This diagram outlines the major steps involved in creating the double-knockout mouse model

from initial design to colony establishment.
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Caption: Workflow for CRISPR-Cas9 mediated double gene knockout.
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Genotype-to-Phenotype Relationship in sLeX Knockout
Models
This diagram illustrates the direct causal chain from the genetic modification to the observable

physiological outcomes.

Genotype:
Di-allelic knockout of Fut4 & Fut7 genes

Molecular Level:
Loss of FucT-IV & FucT-VII enzyme function

Biochemical Level:
Inability to synthesize Sialyl-LewisX

Cellular Level:
Defective Selectin Ligand Function on Leukocytes

Physiological Outcome:
Impaired Leukocyte Rolling & Adhesion

Systemic Phenotype:
Reduced Inflammatory Response &

Altered Immune Cell Trafficking
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Caption: Logical flow from gene knockout to systemic phenotype.
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Protocol 1: CRISPR/Cas9-Mediated Generation of
Fut4/Fut7 DKO Mice
This protocol describes the generation of double knockout mice by microinjecting CRISPR-

Cas9 ribonucleoproteins (RNPs) into zygotes.[5]

A. Design of single guide RNAs (sgRNAs)

Identify target exons early in the coding sequence of murine Fut4 and Fut7 genes (e.g., exon

1 or 2).

Use a validated online design tool (e.g., CHOPCHOP, CRISPOR) to identify candidate

sgRNA sequences targeting these exons.

Select two distinct sgRNAs per gene with high predicted on-target efficiency and low off-

target scores.

B. Preparation of CRISPR/Cas9 Reagents

Synthesize or purchase high-purity synthetic sgRNAs for the four selected target sites.

Obtain high-purity, recombinant Cas9 nuclease.

On the day of microinjection, prepare the RNP injection mix in microinjection buffer (e.g., 10

mM Tris, 0.1 mM EDTA, pH 7.4). A typical final concentration is 100 ng/µL Cas9 protein and

50 ng/µL of the sgRNA pool (12.5 ng/µL of each of the four sgRNAs).

Incubate the mixture at 37°C for 10-15 minutes to allow RNP complex formation. Centrifuge

briefly before use.

C. Zygote Microinjection and Embryo Transfer

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Perform pronuclear or cytoplasmic microinjection of the RNP solution into the harvested

zygotes.

Culture the injected zygotes overnight to the 2-cell stage.
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Surgically transfer the viable 2-cell embryos into the oviducts of pseudopregnant surrogate

female mice.

D. Screening of Founder (F0) Mice

At 10-14 days of age, obtain tail biopsies from the resulting F0 pups.

Isolate genomic DNA from the biopsies.

Perform PCR using primers that flank the sgRNA target sites for both Fut4 and Fut7.

Analyze PCR products by Sanger sequencing to identify pups with insertions or deletions

(indels) that result in frameshift mutations.

Identify founder mice that carry bi-allelic frameshift mutations in both the Fut4 and Fut7

genes. These are the F0 DKO mice.

E. Colony Establishment

Breed the identified F0 DKO founders with wild-type mice to establish heterozygous F1 lines

and confirm germline transmission.

Intercross F1 heterozygotes to generate homozygous F2 Fut4-/- Fut7-/- DKO mice and wild-

type littermate controls.

Protocol 2: Phenotypic Analysis via Intravital
Microscopy of Leukocyte Rolling
This protocol details the in vivo analysis of leukocyte-endothelial interactions in the cremaster

muscle microcirculation of anesthetized mice.[6][7]

A. Animal Preparation and Anesthesia

Anesthetize an adult male Fut4/Fut7 DKO mouse and a wild-type littermate control (e.g., with

an intraperitoneal injection of ketamine/xylazine).

To induce an inflammatory response, administer an intrascrotal injection of TNF-α (e.g., 500

ng in 0.3 mL saline) 2-4 hours prior to the procedure.[8]
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Administer the fluorescent dye Rhodamine 6G (0.05% in saline) via tail vein or retro-orbital

injection to visualize leukocytes in vivo.[9]

B. Surgical Preparation of Cremaster Muscle

Make a small incision in the scrotum to expose the cremaster muscle.

Carefully exteriorize the muscle, preserving the vascular and nerve supply.

Pin the tissue flat over a transparent pedestal on a specialized microscope stage.

Continuously superfuse the exposed tissue with warmed (37°C), bicarbonate-buffered saline

to maintain tissue viability.

C. Intravital Microscopy and Data Acquisition

Visualize the cremasteric microcirculation using an upright microscope equipped for

fluorescence imaging (e.g., 20x water-immersion objective).

Select post-capillary venules (20-50 µm in diameter) for observation.

Record digital video sequences (e.g., 1-2 minutes per venule) from several vessels in each

mouse.

D. Offline Data Analysis

Leukocyte Rolling Flux: Count the number of fluorescently-labeled leukocytes rolling past a

defined line perpendicular to the vessel axis over a 1-minute period.

Leukocyte Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel

a known distance (e.g., 100 µm) along the vessel wall. Calculate the velocity (µm/s).[6]

Adherent Leukocytes: Count the number of leukocytes that remain stationary for at least 30

seconds within a 100 µm segment of the venule.[9]

Compare the quantitative data between DKO and wild-type mice.

Expected Results and Data Presentation
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Mice deficient in both Fut4 and Fut7 are expected to show a dramatic reduction or complete

absence of leukocyte rolling and adhesion in response to inflammatory stimuli.

Table 1: Representative Phenotypic Data from sLeX-
Deficient Models
This table summarizes typical quantitative results obtained from characterizing

fucosyltransferase-deficient mice, demonstrating the impact on leukocyte function.

Parameter Wild-Type (WT)
Fut4-/- Fut7-/-
(DKO)

Data Source
Reference

Leukocyte Rolling on

P-selectin

Rolling Interaction Robust Reduced by ~95% [10]

Median Rolling

Velocity (HL-60 cells)
7.7 µm/s 14.1 µm/s [10]

Inflammation-

Dependent Leukocyte

Recruitment

Neutrophil Infiltration

(Thioglycollate)
Normal

Severely Impaired /

Extinguished
[3][11]

Lymphocyte Homing

to Peripheral Lymph

Nodes

Homing Efficiency 100% (Baseline)
Severely Impaired /

Revoked
[3]

Note: Data are compiled and representative of findings in the literature. Absolute values can

vary based on the specific inflammatory model and experimental conditions.

Table 2: Expected Outcomes of Genotyping Analysis for
F0 Founders
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This table illustrates the potential genotypes to be identified during the screening of founder

mice after CRISPR/Cas9 microinjection.

Founder Mouse ID Fut4 Gene Status Fut7 Gene Status Outcome

F0-01
+/- (Heterozygous

indel)
+/+ (Wild-Type) Not a DKO founder

F0-02 -/- (Bi-allelic indel)
+/- (Heterozygous

indel)
Not a DKO founder

F0-03 +/+ (Wild-Type) +/+ (Wild-Type) Unedited (Wild-Type)

F0-04 -/- (Bi-allelic indel) -/- (Bi-allelic indel)
Successful DKO

Founder

F0-05
Mosaic (multiple

alleles)
-/- (Bi-allelic indel)

Mosaic; breed to test

germline transmission

Conclusion
The generation of Fut4/Fut7 double knockout mice provides a powerful and specific model for

studying the biological roles of Sialyl-LewisX. By eliminating the capacity for sLeX synthesis,

these mice exhibit profound defects in selectin-mediated cell adhesion, leading to impaired

leukocyte recruitment during inflammation and altered lymphocyte trafficking. The detailed

protocols and expected outcomes described in this application note serve as a comprehensive

guide for researchers aiming to develop and characterize these models for fundamental

research and for the preclinical evaluation of novel therapeutics targeting the selectin adhesion

pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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